molecular formula C22H22N2O5 B10959046 5-[(3,5-dimethylphenoxy)methyl]-N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide

5-[(3,5-dimethylphenoxy)methyl]-N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B10959046
M. Wt: 394.4 g/mol
InChI Key: KGYJWLHHYOFSMH-FMCGGJTJSA-N
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Description

5-[(3,5-dimethylphenoxy)methyl]-N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide is a complex organic compound with the molecular formula C20H20N2O5 This compound is known for its unique structural features, which include a furan ring, a hydrazide group, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-dimethylphenoxy)methyl]-N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydrazide group: This step involves the reaction of the furan derivative with hydrazine or its derivatives.

    Substitution with phenyl groups: The phenyl groups are introduced through nucleophilic substitution reactions, often using phenol derivatives and suitable leaving groups.

    Final condensation: The final step involves the condensation of the intermediate with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazide group, converting it to corresponding amines or other reduced forms.

    Substitution: The phenyl groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or other pharmacologically active agents.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(3,5-dimethylphenoxy)methyl]-N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3,5-dimethylphenoxy)methyl]-2-furancarbohydrazide
  • 5-[(3,5-dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one
  • 5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone

Uniqueness

The uniqueness of 5-[(3,5-dimethylphenoxy)methyl]-N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide lies in its combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity, stability, or reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

5-[(3,5-dimethylphenoxy)methyl]-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C22H22N2O5/c1-14-8-15(2)10-18(9-14)28-13-17-5-7-20(29-17)22(26)24-23-12-16-4-6-19(25)21(11-16)27-3/h4-12,25H,13H2,1-3H3,(H,24,26)/b23-12-

InChI Key

KGYJWLHHYOFSMH-FMCGGJTJSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)N/N=C\C3=CC(=C(C=C3)O)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)NN=CC3=CC(=C(C=C3)O)OC)C

Origin of Product

United States

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